2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene
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Overview
Description
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8F2OS It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorobenzene.
Methylsulfanylation: The methylsulfanyl group is introduced via a thiolation reaction using a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalysts: Utilizing efficient catalysts to accelerate the reaction rates.
Purification: Employing purification techniques like distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are influenced by the compound’s presence, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1-(methylsulfanyl)benzene
- 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
- 2,6-Difluoro-4-methoxybenzenesulfonamide
Uniqueness
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-5-methoxy-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZXMBTXCUCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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